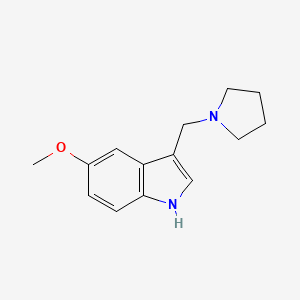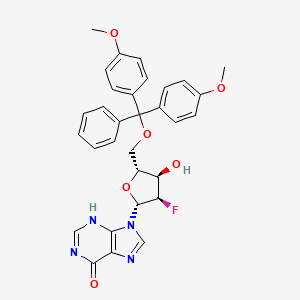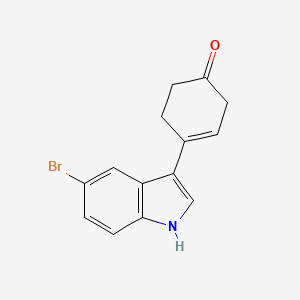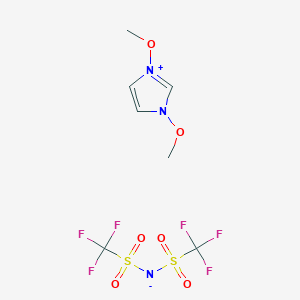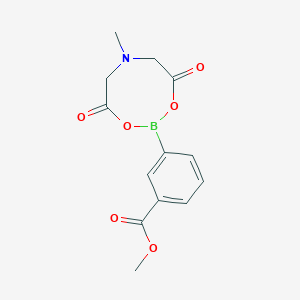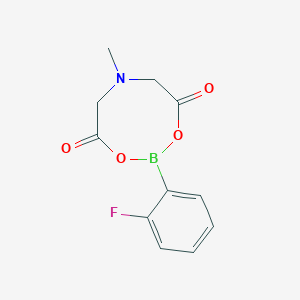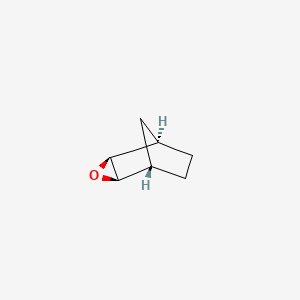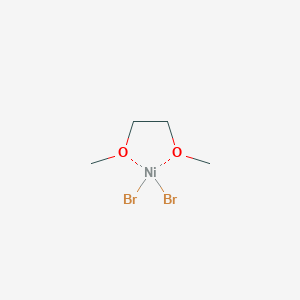
Nickel(II) bromide, dimethoxyethane adduct
Descripción general
Descripción
Nickel(II) bromide, dimethoxyethane adduct, is a chemical compound with the molecular formula C4H10Br2NiO2 . It is a peach-colored powder and is moisture sensitive . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular weight of Nickel(II) bromide, dimethoxyethane adduct, is 308.62 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Nickel(II) bromide, dimethoxyethane adduct, can be used as a catalyst to prepare hindered diarylmethanols and benzylic alcohols by the addition of aryl halides to various aldehydes in the presence of Zn as a reducing agent .Physical And Chemical Properties Analysis
Nickel(II) bromide, dimethoxyethane adduct, is a peach-colored powder . It is moisture sensitive . The molecular weight is 308.62 .Aplicaciones Científicas De Investigación
Catalysis in Polymerization and Oligomerization : Nickel(II) bromide complexes are effective in catalyzing simultaneous polymerization and oligomerization of ethylene, with reaction temperature significantly impacting the activity and molecular weight of the resulting polyethylene. These complexes predominantly produce linear polyethylene with unsaturated end groups (Li, Wang, Gao, Zhu, & Wu, 2006).
Enantioselective Negishi Cross-Couplings : Nickel(II) bromide, dimethoxyethane adduct, has been used in the nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents. This process is important in the synthesis of various organic compounds (Lou & Fu, 2010).
Molecular Weight Control in Polyethylene Waxes : Nickel(II) bromide complexes with N,N-imino-cyclopenta[b]pyridines have been shown to control the molecular weight of polyethylene waxes in ethylene polymerization. The molecular structures of these complexes have been characterized, revealing important insights into their function (Wang, Zhang, Ma, Hu, Solan, Sun, & Sun, 2017).
Catalysts for Ethylene Dimerization : Nickel(II) bromide complexes supported by selenium-based tridentate ligands have been utilized as catalyst systems for ethylene dimerization, demonstrating moderate to good activities and predominantly producing 1-butene (Dresch, Junges, Casagrande, & Stieler, 2018).
High-Temperature Ethylene Polymerization : Nickel(II) bromide complexes have been employed in high-temperature ethylene polymerization, exhibiting thermal robustness and enhanced activity compared to related catalysts. The resultant polymers show increased melting transitions (Rhinehart, Mitchell, & Long, 2014).
Intramolecular Addition to C=O Bonds : Nickel(II) bromide, dimethoxyethane adduct, is used in the nickel-catalyzed intramolecular Grignard-type addition of aryl bromides to C=O, efficiently yielding a range of indole derivatives (Zhang, Liu, Gao, & Jia, 2017).
Electrochemical Reduction of Alkyl Bromides : Nickel complexes, including those with Nickel(II) bromide, have been shown to be effective catalysts in the electrochemical reduction of substituted alkyl bromides, leading to the formation of carbon-carbon bonds (Gosden & Pletcher, 1980).
Mecanismo De Acción
The mechanism of action of Nickel(II) bromide, dimethoxyethane adduct, involves its binding to the active sites of enzymes and proteins, effectively inhibiting their activity. Moreover, it has the capability to bind to receptor sites on cells and tissues, thereby interfering with the binding of other molecules .
Safety and Hazards
Propiedades
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421990 | |
| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
CAS RN |
28923-39-9 | |
| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




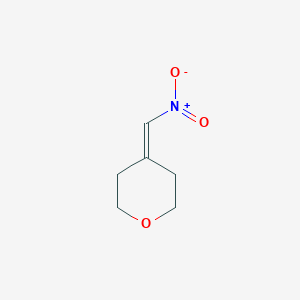
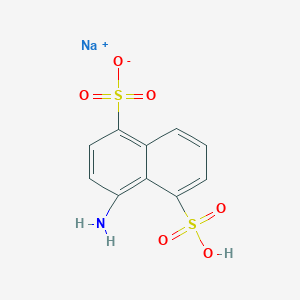
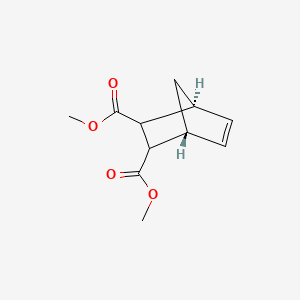

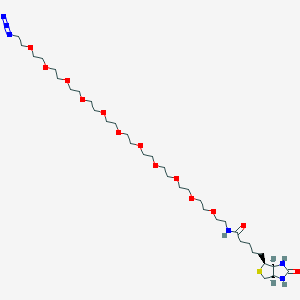
![(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine, >=97.0% (HPLC)](/img/structure/B8024733.png)
